molecular formula C34H68O2 B1615114 Isohexadecyl isooctadecanoate CAS No. 52006-45-8

Isohexadecyl isooctadecanoate

Cat. No.: B1615114
CAS No.: 52006-45-8
M. Wt: 508.9 g/mol
InChI Key: DHGBAFGZLVRESL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

Isohexadecyl isooctadecanoate is synthesized through an esterification reaction between isohexadecyl alcohol and isooctadecanoic acid . The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Isohexadecyl isooctadecanoate primarily undergoes hydrolysis and transesterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water and an acid or base catalyst, resulting in the formation of isohexadecyl alcohol and isooctadecanoic acid . Transesterification involves the exchange of the ester group with another alcohol, forming a new ester and alcohol.

Common Reagents and Conditions

    Hydrolysis: Water, acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide)

    Transesterification: Alcohol (e.g., methanol), catalyst (e.g., sodium methoxide)

Major Products Formed

    Hydrolysis: Isohexadecyl alcohol and isooctadecanoic acid

    Transesterification: New ester and alcohol

Scientific Research Applications

Isohexadecyl isooctadecanoate has various applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, this compound is used as a model compound for studying esterification and hydrolysis reactions. It is also used in the synthesis of other esters and as a reference material in analytical chemistry.

Biology

In biological research, this compound is used as a component in lipid-based formulations for drug delivery. Its emollient properties make it suitable for use in topical formulations and transdermal delivery systems.

Medicine

In medicine, this compound is used in the formulation of various pharmaceutical products, including creams and ointments. Its moisturizing properties help improve the efficacy of topical medications.

Industry

In the industrial sector, this compound is used as an ingredient in personal care products, such as lotions, creams, and sunscreens. It enhances the spreadability and skin-feel of formulations and helps stabilize and extend the shelf life of products .

Mechanism of Action

Isohexadecyl isooctadecanoate exerts its effects primarily through its emollient and conditioning properties. It forms a protective barrier on the skin, reducing water loss and improving skin hydration . The compound interacts with the lipid bilayer of the skin, enhancing its barrier function and providing a smooth, soft feel.

Comparison with Similar Compounds

Similar Compounds

  • Isohexadecyl stearate
  • Isohexadecyl palmitate
  • Isohexadecyl myristate

Uniqueness

Isohexadecyl isooctadecanoate is unique due to its specific combination of isohexadecyl alcohol and isooctadecanoic acid, which imparts distinct emollient and conditioning properties. Compared to similar compounds, it offers better spreadability and skin-feel, making it a preferred choice in cosmetic and personal care formulations .

Properties

CAS No.

52006-45-8

Molecular Formula

C34H68O2

Molecular Weight

508.9 g/mol

IUPAC Name

14-methylpentadecyl 16-methylheptadecanoate

InChI

InChI=1S/C34H68O2/c1-32(2)28-24-20-16-12-8-5-6-10-14-18-22-26-30-34(35)36-31-27-23-19-15-11-7-9-13-17-21-25-29-33(3)4/h32-33H,5-31H2,1-4H3

InChI Key

DHGBAFGZLVRESL-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCC(C)C

52006-45-8

Origin of Product

United States

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